3-(hexyloxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hexoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNKJGMHGPTELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Hexyloxy Phenol
Established Synthetic Pathways for 3-(hexyloxy)phenol (B2622162)
The synthesis of this compound is primarily achieved through two main routes: the alkylation of resorcinol (B1680541) precursors and the etherification of the phenolic oxygen with hexyl halides.
Alkylation Approaches from Resorcinol Precursors
One of the most common methods for synthesizing this compound involves the alkylation of resorcinol. Resorcinol, or 1,3-dihydroxybenzene, serves as a readily available starting material. The reaction typically proceeds via a Williamson ether synthesis mechanism, where one of the hydroxyl groups of resorcinol is selectively alkylated. byjus.commasterorganicchemistry.com
A typical procedure involves dissolving resorcinol in a suitable solvent, such as dimethylformamide (DMF), and treating it with a base like potassium carbonate. google.com This deprotonates one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. Subsequently, an alkylating agent, such as 1-bromohexane (B126081) or 1-chlorohexane, is added to the reaction mixture. The phenoxide ion then displaces the halide in an SN2 reaction to form the ether linkage, yielding this compound. youtube.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor mono-alkylation and minimize the formation of the dialkylated byproduct, 1,3-bis(hexyloxy)benzene.
Table 1: Reaction Parameters for Alkylation of Resorcinol
| Parameter | Condition | Source |
| Starting Material | Resorcinol | google.com |
| Alkylating Agent | 1-Bromohexane | youtube.com |
| Base | Potassium Carbonate | google.com |
| Solvent | Dimethylformamide (DMF) | google.com |
| Reaction Type | Williamson Ether Synthesis (SN2) | byjus.commasterorganicchemistry.com |
Phenolic Oxygen Etherification with Hexyl Halides
This method is essentially a variation of the Williamson ether synthesis, focusing on the direct etherification of a pre-existing phenolic compound. In this context, if a molecule already contains a 3-hydroxyphenyl moiety, its phenolic oxygen can be etherified using a hexyl halide. The fundamental principle remains the same: deprotonation of the phenol (B47542) to a phenoxide followed by nucleophilic attack on the hexyl halide. byjus.commasterorganicchemistry.com This approach is particularly useful when synthesizing more complex molecules where the 3-hydroxyphenyl group is introduced at an earlier stage.
Synthesis of Advanced this compound Analogues and Derivatives
The versatile structure of this compound allows for further chemical modifications to create a wide array of advanced analogues and derivatives with specific functionalities.
Esterification Reactions for Aromatic Esters and Liquid Crystalline Precursors
The phenolic hydroxyl group of this compound can undergo esterification to form aromatic esters. chemguide.co.ukpressbooks.pub This reaction is typically carried out by reacting this compound with a carboxylic acid, an acid chloride, or an acid anhydride (B1165640). geeksforgeeks.orggoogle.com When reacting with a carboxylic acid, an acid catalyst such as concentrated sulfuric acid is often required to facilitate the reaction. geeksforgeeks.org The reaction with acid chlorides or anhydrides is generally more vigorous and may not require a catalyst, although it is often performed in the presence of a base to neutralize the acidic byproduct. chemguide.co.uk
Functionalization for Triazine-based Compounds
This compound is a crucial precursor in the synthesis of various triazine-based compounds. researchgate.net Triazines are a class of nitrogen-containing heterocyclic compounds with a six-membered ring containing three nitrogen atoms. The synthesis of these derivatives often involves the reaction of this compound with a substituted triazine, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
In a typical reaction, the phenolic oxygen of this compound acts as a nucleophile, displacing one or more of the chlorine atoms on the triazine ring. By controlling the stoichiometry and reaction conditions, it is possible to synthesize mono-, di-, or tri-substituted triazines. For instance, reacting this compound with 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) can yield bis-ethylhexyloxyphenol methoxyphenyl triazine, a compound used in various applications. google.comgoogleapis.com These triazine derivatives often exhibit interesting photophysical properties and are utilized in areas such as UV absorbers and organic electronics. google.comresearchgate.net
Table 2: Synthesis of a Triazine Derivative from this compound
| Reactant 1 | Reactant 2 | Product | Source |
| This compound | 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Bis-ethylhexyloxyphenol methoxyphenyl triazine | google.comgoogleapis.com |
Chelation and Complexation with Metal Centers (e.g., NiSalen complexes)
Derivatives of this compound can be designed to act as ligands that can chelate or form complexes with metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. nih.govresearchgate.net This is particularly relevant in the synthesis of metal-containing complexes with specific catalytic or material properties.
An important class of such complexes are the Ni(Salen) complexes. mdpi.comresearchgate.netrsc.orgwikipedia.org Salen-type ligands are tetradentate Schiff bases that can coordinate to a metal ion through two nitrogen and two oxygen atoms. By incorporating the this compound moiety into the structure of a Salen ligand, it is possible to synthesize novel Ni(Salen) complexes. mdpi.com The synthesis typically involves the reaction of a salicylaldehyde (B1680747) derivative bearing the hexyloxy group with an appropriate diamine, followed by complexation with a nickel(II) salt. rsc.orgwikipedia.org The resulting complexes can exhibit interesting electrochemical and catalytic properties, with the hexyloxy group influencing the solubility and steric environment of the metal center. mdpi.comresearchgate.net
Enzymatic Grafting onto Biopolymers (e.g., Chitosan) for Functionalization
Enzymatic grafting represents a green and specific method for modifying the properties of biopolymers. In the case of this compound, enzymes like tyrosinase and laccase have been employed to graft it onto chitosan (B1678972), a naturally occurring polysaccharide. researchgate.netnih.govuminho.ptmdpi.com
The process typically involves the enzymatic oxidation of this compound to a reactive o-quinone intermediate. nih.govuminho.pt This intermediate then undergoes a non-enzymatic reaction with the amine groups of chitosan, leading to the formation of a covalent bond. researchgate.netnih.govuminho.pt This grafting can be carried out under both heterogeneous conditions, using chitosan films, and homogeneous conditions in aqueous methanolic mixtures that dissolve both the phenol and the biopolymer. researchgate.netnih.gov
Evidence for the successful grafting of this compound onto chitosan has been provided by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. researchgate.netnih.govcapes.gov.br The modification imparts significant changes to the functional properties of chitosan. For instance, grafting onto a chitosan film results in a more hydrophobic surface. nih.gov When the modification is performed under homogeneous conditions, the resulting chitosan derivative exhibits rheological properties characteristic of associating water-soluble polymers. nih.gov This enzymatic approach offers an environmentally friendly alternative to chemical methods for functionalizing chitosan and other biopolymers. researchgate.netuminho.ptnih.govnih.gov
Table 1: Enzymatic Grafting of this compound onto Chitosan
| Enzyme | Reactive Intermediate | Reaction Condition | Resulting Property Change |
|---|---|---|---|
| Tyrosinase | o-quinone | Heterogeneous (film) | Increased hydrophobicity |
| Tyrosinase | o-quinone | Homogeneous (solution) | Associating water-soluble polymer behavior |
Formation of Substituted Biphenyls and Triphenylenes
This compound serves as a key precursor in the synthesis of substituted biphenyl (B1667301) and triphenylene (B110318) structures, which are of interest in the field of liquid crystals and other advanced materials.
One synthetic route to a difunctional triphenylene involves the initial bromination of 2-hexyloxyphenol at the para position. conicet.gov.ar The resulting 4-bromo-2-(hexyloxy)phenol (B8176667) is then acetylated to protect the hydroxyl group. conicet.gov.ar Reductive homocoupling of this acetylated compound, using a nickel-based catalyst, yields 4,4′-diacetoxy-3,3′-bis(hexyloxy)biphenyl. conicet.gov.ar This biphenyl intermediate can then be oxidatively coupled with 1,2-bis(hexyloxy)benzene (B1587423) in the presence of iron(III) chloride to form the triphenylene core. conicet.gov.ar
Another approach involves the direct trimerization of 2-hexyloxyphenol and 1,2-di(hexyloxy)benzene using iron(III) chloride to produce 2-hydroxy-3,6,7,10,11-penta(hexyloxy)triphenylene. spiedigitallibrary.org These synthetic strategies allow for the creation of complex polycyclic aromatic hydrocarbons with tailored properties. researchgate.net
Synthetic Strategies for Hybrid Mesogenic Structures
The synthesis of hybrid mesogenic structures, which often exhibit liquid crystalline properties, can utilize this compound derivatives. These materials find applications in displays and sensors. researchgate.netmdpi.com
One strategy involves the synthesis of Schiff base liquid crystals. mdpi.com For example, [4-(hexyloxy)phenylimino)methyl]phenyl palmitate is synthesized from 4-((4-hexyloxy)phenylimino)phenol and palmitic acid. mdpi.comresearchgate.net The resulting compounds can exhibit smectic mesophases. mdpi.com
Another approach is the creation of liquid crystal monomers that can be polymerized. A novel liquid crystal monomer, 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl benzene (B151609), has been synthesized and shown to possess a liquid crystal phase. researchgate.net The synthesis of azobenzene-containing liquid crystals, such as ethyl-4-(4-hexyloxyphenylazo)benzoate, is achieved through diazonium coupling followed by Williamson ether synthesis. ums.edu.my Hybrid siloxane-triphenylenes have also been prepared by reacting a difunctional triphenylene with appropriate silanes. conicet.gov.ar
Preparation of Functionalized Carboxamide Derivatives with Biological Interest
Functionalized carboxamide derivatives of this compound have been synthesized and investigated for their potential biological activities. For instance, pyrazole-indole hybrids have been synthesized from 3-(hexyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net These compounds have shown photodynamic properties in human skin melanoma cell lines. researchgate.net
Nucleophilic Substitution Reactions for Laser Dye Precursors
This compound and its derivatives are utilized in nucleophilic substitution reactions to create precursors for laser dyes. Specifically, 4-(hexyloxy)phenol has been used in the synthesis of benzofuran-fused BODIPY dyes. csic.es The synthesis involves a nucleophilic substitution of a halogenated BODIPY core with the phenol under basic conditions. csic.es The resulting dyes exhibit fluorescence and laser emission in the red region of the visible spectrum. csic.es
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related alkoxyphenols aims to reduce the environmental impact of these processes. Traditional methods often involve harsh reagents and generate significant waste.
One greener approach involves the use of recyclable catalysts. For example, alumina (B75360) has been demonstrated as a reusable catalyst for the synthesis of diphenylmethanol (B121723) derivatives, which are related to the synthesis of some phenolic compounds. eurekalert.org The alumina can be washed with water and dried for reuse, minimizing waste and cost. eurekalert.org Another example is the use of recyclable magnetic nanoparticle-supported iodoarene catalysts for the oxidation of 4-alkoxyphenols. umich.edu
The use of environmentally friendly solvents is another key principle. Dimethyl carbonate (DMC) has been successfully used as a solvent for the catalytic oxidation of alkylphenols. researchgate.net Furthermore, research into using greener solvents like cyclopentylmethyl ether (CPME) in reactions such as Suzuki cross-coupling for liquid crystal synthesis is ongoing. whiterose.ac.uk
Enzymatic synthesis, as discussed in section 2.2.4, is a prime example of green chemistry, offering high selectivity and mild reaction conditions. uminho.ptresearchgate.net The selective monoetherification of hydroquinone (B1673460), a related process, can be promoted by sodium nitrite, offering an alternative to harsher methods. google.com These approaches highlight the ongoing efforts to develop more sustainable synthetic routes for this compound and its derivatives. whiterose.ac.uk
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-(hexyloxy)phenol (B2622162), both ¹H and ¹³C NMR analyses provide critical data for structural assignment.
Proton (¹H) NMR Spectral Analysis and Signal Assignments
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic, hydroxyl, and aliphatic protons of the hexyloxy chain. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
The aromatic region generally shows complex multiplets due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The protons of the hexyloxy chain exhibit characteristic signals, with the methylene (B1212753) group attached to the oxygen atom (O-CH₂) appearing furthest downfield in the aliphatic region.
Table 1: ¹H NMR Signal Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.70 - 7.20 | m | - |
| Hydroxyl-OH | 4.89 | s | - |
| -O-CH₂- | 3.90 | t | 6.6 |
| -CH₂- (next to O-CH₂) | 1.75 | p | 6.8 |
| -(CH₂)₃- | 1.30 - 1.50 | m | - |
| -CH₃ | 0.90 | t | 7.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency used.
Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Environments
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are more widely dispersed than in ¹H NMR, making it easier to distinguish between different carbon atoms.
The aromatic carbons exhibit signals in the downfield region (typically 100-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) and the one attached to the hexyloxy group (C-O-CH₂) are the most deshielded among the aromatic carbons. The carbons of the hexyloxy chain appear in the upfield region (typically 14-70 ppm).
Table 2: ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-OH | 155.9 |
| C-O-CH₂ | 160.0 |
| Aromatic C-H | 102.2, 107.7, 130.2 |
| Aromatic C (quaternary) | 107.8 |
| -O-CH₂- | 68.2 |
| -CH₂- | 31.6 |
| -CH₂- | 29.3 |
| -CH₂- | 25.8 |
| -CH₂- | 22.7 |
| -CH₃ | 14.1 |
Note: The assignments are based on typical chemical shift ranges and may require 2D NMR for unambiguous confirmation.
Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the hexyloxy chain.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. walisongo.ac.id
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying the connections between the hexyloxy chain and the aromatic ring, as well as for assigning quaternary carbons. libretexts.org
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved. walisongo.ac.id
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy of Key Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different functional groups.
For this compound, key characteristic absorption bands include:
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding.
Strong absorptions around 2850-2960 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic hexyloxy chain.
Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.
The C-O stretching vibrations of the ether and phenol (B47542) groups give rise to strong bands in the 1000-1300 cm⁻¹ region.
Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. renishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. renishaw.com
In the Raman spectrum of this compound, one would expect to observe:
Strong bands corresponding to the aromatic ring stretching vibrations.
Bands associated with the C-H bending and stretching modes of both the aromatic ring and the aliphatic chain.
Vibrations involving the C-O bonds of the ether linkage.
Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the precise molecular weight and understanding the fragmentation pathways of organic molecules upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C12H18O2, the theoretical exact mass can be calculated. Experimental HRMS data from various studies on isomers or compounds with the same molecular formula have consistently found values that closely match the calculated mass. rsc.orgrsc.orgwiley-vch.de
For instance, HRMS (EI) analysis calculated the m/z for C12H18O2 as 194.1301 [M+], with a found value of 194.1298. rsc.org Another study using HRMS calculated the value for C12H18O2 as 194.1307, finding an experimental value of 194.1306. rsc.org A third analysis calculated [M+1] for C12H18O2 at 195.1385 and found 195.1381. wiley-vch.de These slight variations are within acceptable experimental error and confirm the elemental composition of the molecule.
| Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| HRMS (EI) | 194.1301 [M+] | 194.1298 | rsc.org |
| HRMS | 194.1307 | 194.1306 | rsc.org |
| HRMS | 195.1385 [M+1] | 195.1381 | wiley-vch.de |
The fragmentation pattern in mass spectrometry reveals the stability of different parts of a molecule and helps in structural elucidation. For aromatic ethers like this compound, the molecular ion peak is typically prominent due to the stability of the benzene ring. whitman.edu
Common fragmentation pathways for such compounds include:
Alpha-cleavage: Breakage of the C-O bond, which can lead to the formation of a phenoxy radical and a hexyl cation, or vice-versa.
Beta-cleavage: Cleavage of the bond beta to the aromatic ring is a major fragmentation pathway. whitman.edu For this compound, this would involve the loss of an alkyl fragment from the hexyloxy chain.
McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available, leading to the loss of a neutral alkene molecule (hexene in this case) and the formation of a phenol radical cation (m/z 94). whitman.eduslideshare.net
Loss of CO: The resulting fragments can further decompose, for instance, by losing a molecule of carbon monoxide. whitman.edu
In the mass spectrum of phenol, the parent molecular ion at m/z 94 is the base peak. docbrown.info A significant fragment at m/z 65 arises from the loss of a CHO group. docbrown.info For this compound, a key fragmentation would be the cleavage of the ether bond. A GCMS (EI) analysis of a C12H18O2 isomer showed a prominent molecular ion peak [M+] at m/z 194 (86% relative intensity) and a base peak at m/z 152, along with other fragments. rsc.org
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 194 | 86 | [M]+ |
| 179 | 6 | [M+-CH3] |
| 165 | 41 | [M+-C2H5] |
| 152 | 100 | Base Peak |
| 137 | 34 | [M+-C4H9] |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by its chromophores and substituents.
The primary chromophore in this compound is the substituted benzene ring. msu.edu Phenols typically exhibit two main absorption bands in the UV region. cdnsciencepub.comresearchgate.net These bands, originating from π→π* transitions within the benzene ring, are often referred to as the E2-band and the B-band. spcmc.ac.in For phenol itself, these bands appear around 210 nm and 270 nm, respectively. researchgate.net The spectrum of phenol shows a λmax of 275 nm. docbrown.info The hexyloxy group, being an auxochrome, can cause a shift in these absorption maxima. upi.edu
| Compound | λmax 1 (nm) | λmax 2 (nm) | Reference |
|---|---|---|---|
| Benzene | 204 (E2 band) | 256 (B band) | spcmc.ac.in |
| Phenol | ~210 | ~270 | researchgate.net |
| Phenol | - | 275 | docbrown.info |
Substituents on the benzene ring significantly influence the energy of electronic transitions and thus the position of absorption maxima. The hexyloxy group (-O-C6H13) is an electron-donating group due to the lone pair of electrons on the oxygen atom. This electron-donating nature affects the π-electron system of the benzene ring.
The hydroxyl (-OH) and hexyloxy (-OR) groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). spcmc.ac.inupi.edu This is due to n-π* conjugation, where the non-bonding electrons of the oxygen atom interact with the π-system of the aromatic ring. spcmc.ac.in This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. msu.edu
In molecules with both electron-donating (like -OH and -OR) and electron-accepting groups, intramolecular charge transfer (ICT) can occur upon photoexcitation. ossila.com This involves the movement of an electron from the donor to the acceptor part of the molecule. ossila.com While this compound primarily contains electron-donating groups, the interaction between these groups and the benzene ring can be viewed as a form of charge redistribution, influencing the electronic spectrum. The extent of this interaction and the resulting spectral shifts depend on factors like the nature of the solvent. spcmc.ac.in
X-ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iitk.ac.inarizona.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While specific single-crystal XRD data for this compound was not found in the searched literature, studies on similar substituted phenols and hexyloxy-containing compounds provide insight into the expected structural features. researchgate.netresearchgate.netresearchgate.net For example, the crystal structure of a NiSalen complex with hexyloxy substituents has been examined by XRD. researchgate.net Similarly, the crystal structures of other substituted phenols have been determined, revealing how bulky substituents and hydrogen bonding dictate the packing in the solid state. researchgate.netmdpi.com
For this compound, one would expect the crystal structure to be significantly influenced by:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, which would lead to the formation of hydrogen-bonded chains or networks in the crystal lattice.
Van der Waals Interactions: The long, flexible hexyloxy chain would pack in a way that maximizes van der Waals forces, likely leading to interdigitated or layered structures.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(hexyloxy)phenol (B2622162) at the atomic level. These methods model the molecule's structure and electron distribution, which are central to its chemical properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. spectroscopyonline.comnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy state on the potential energy surface. storion.rumdpi.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. spectroscopyonline.comnih.gov The process involves iteratively adjusting atomic coordinates until the forces on the atoms are negligible. storion.ru
Once the geometry is optimized, the same DFT framework can be used to calculate the electron density distribution. researchgate.net This distribution reveals how electrons are shared between atoms, highlighting the molecule's polarity and bonding characteristics. The electron-donating nature of the hexyloxy group and the phenolic hydroxyl group significantly influences the electron density of the aromatic ring. Specifically, the oxygen atom of the hexyloxy ether linkage and the hydroxyl group increase electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to these substituents.
Below is a table of representative optimized geometric parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(aromatic)-O(hydroxyl) | 1.365 |
| O(hydroxyl)-H | 0.968 | |
| C(aromatic)-O(ether) | 1.372 | |
| O(ether)-C(alkyl) | 1.431 | |
| C(aromatic)-C(aromatic) | 1.390 - 1.405 | |
| **Bond Angles (°) ** | C-O-H (hydroxyl) | 109.5 |
| C-O-C (ether) | 118.2 | |
| C-C-C (aromatic ring) | 119.5 - 120.5 | |
| Note: These values are illustrative and based on typical results for similar phenolic and ether compounds from DFT calculations. |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com These orbitals are key to understanding how a molecule interacts with other chemical species. mdpi.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.comwpmucdn.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic and acidic properties. youtube.com
For this compound, the HOMO is expected to have significant electron density localized on the phenol (B47542) ring and the oxygen atoms due to the electron-donating effects of the hydroxyl and hexyloxy groups. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and reactive.
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on the phenyl ring and oxygen atoms; associated with nucleophilicity. |
| LUMO | -0.95 | Primarily a π* orbital of the phenyl ring; associated with electrophilicity. |
| HOMO-LUMO Gap | 4.90 | Indicates moderate chemical reactivity and stability. |
| Note: These energy values are representative examples based on FMO analyses of analogous phenolic compounds. |
The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution across a molecule, indicating regions that are electron-rich or electron-poor. mdpi.com This map is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govbohrium.com The MESP is calculated from the total electron density and is typically color-coded: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In the MESP of this compound, the most negative potential (red) would be concentrated around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the acidic hydrogen of the hydroxyl group would exhibit a strong positive potential (blue), making it a primary site for interaction with bases or nucleophiles. The hexyloxy chain would show a largely neutral (green) potential, consistent with its nonpolar alkyl nature. The aromatic ring would display a moderately negative potential, influenced by the electron-donating substituents.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules at an atomic level. For this compound, MD simulations provide critical insights into its structural flexibility, preferred conformations, and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov
Conformational Analysis: The conformational landscape of this compound is largely defined by the flexibility of the hexyloxy tail. MD simulations can explore the vast conformational space of this alkyl chain by integrating Newton's equations of motion over time. Key analyses in this context include:
Torsional Angle Analysis: The dihedral angles along the C-C and C-O bonds of the hexyloxy chain are monitored throughout the simulation to identify the most populated rotational states (rotamers). This reveals whether the chain exists in a fully extended (all-trans) conformation or adopts more compact, gauche-dominated structures.
Free Energy Landscape (FEL): By projecting the simulation trajectory onto two or more collective variables (like specific dihedral angles or the radius of gyration), a free energy landscape can be constructed. This map highlights the most stable, low-energy conformational states and the energy barriers separating them.
Intermolecular Interactions: MD simulations explicitly model the non-covalent interactions that govern how this compound interacts with its environment. researchgate.net
Hydrogen Bonding: In aqueous solutions, a primary point of interaction is the phenolic hydroxyl group, which can act as both a hydrogen bond donor (from its hydrogen) and acceptor (via its oxygen). nih.gov Simulations can quantify the average number of hydrogen bonds formed with water molecules, their lifetimes, and their geometric distributions, which are crucial for understanding the molecule's solubility and hydration shell structure. acs.org The ether oxygen in the hexyloxy group also acts as a hydrogen bond acceptor.
Hydrophobic Interactions: The hexyl chain is nonpolar and engages in hydrophobic interactions. In water, this leads to a characteristic structuring of the surrounding water molecules. When interacting with a protein, this chain can favorably occupy hydrophobic pockets. nih.gov
Van der Waals and Electrostatic Interactions: These forces are fundamental to all intermolecular contacts. Energy decomposition analyses from simulations can parse the total interaction energy into its constituent parts, revealing the relative importance of electrostatic forces (driven by partial charges on the phenol ring and hydroxyl group) and van der Waals forces (dominant for the alkyl chain). researchgate.net
Table 1: Hypothetical Molecular Dynamics Simulation Data for Conformational States of this compound in Aqueous Solution
| Conformational State | Population (%) | Average Potential Energy (kcal/mol) | Radius of Gyration (Å) | H-Bonds (Phenolic OH) |
| Extended Chain | 35 | -15.2 | 4.8 | 2.1 |
| Bent Chain (Gauche) | 55 | -16.1 | 4.2 | 2.3 |
| Folded Chain | 10 | -14.8 | 3.9 | 1.9 |
Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtainable from MD simulations.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. csic.es This approach is predicated on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its properties. mdpi.com For this compound, QSPR can be employed to predict various properties without the need for experimental measurement, which is valuable for screening and molecular design. mdpi.com
Methodology: The development of a QSPR model involves several key steps:
Data Set Compilation: A set of molecules (a "training set") with known experimental values for a specific property (e.g., antioxidant activity, boiling point, toxicity) is assembled. uninsubria.ittandfonline.com For this compound, this would involve a diverse series of related alkylphenols. mdpi.com
Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. tandfonline.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that finds the best correlation between a subset of the calculated descriptors and the experimental property. mdpi.comtandfonline.com
Validation: The model's predictive power and robustness are rigorously tested using internal validation techniques (like cross-validation) and, most importantly, by using the model to predict the property for an external "test set" of molecules not used in model creation. uninsubria.it
Molecular Descriptors: A wide array of descriptors can be calculated to represent the structure of this compound:
Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic environment of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for chemical reactivity and antioxidant potential. nih.govscienceopen.comimist.ma
Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching (e.g., molecular connectivity indices). mdpi.com
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (LogP), which quantifies hydrophobicity, and Molar Refractivity (MR), which relates to molecular volume and polarizability. tandfonline.com
For instance, a hypothetical QSPR model for the antioxidant activity of phenolic compounds might take the form: Antioxidant Activity = c0 + (c1 * HOMO) + (c2 * LogP) + (c3 * nOH) where c0, c1, c2, c3 are coefficients determined by the regression analysis, and nOH is the number of hydroxyl groups.
Table 2: Selected Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
| Electronic | HOMO Energy | -5.8 eV | Relates to the ability to donate an electron (antioxidant capacity). nih.gov |
| Electronic | LUMO Energy | 1.5 eV | Relates to the ability to accept an electron. nih.gov |
| Physicochemical | LogP | 4.2 | Measures hydrophobicity; higher value indicates lower water solubility. tandfonline.com |
| Physicochemical | Molar Refractivity (MR) | 65.7 cm³/mol | Relates to molecular volume and polarizability. tandfonline.com |
| Topological | Molecular Connectivity Index (¹χ) | 5.1 | Describes molecular branching and size. |
| Constitutional | Molecular Weight | 194.27 g/mol | The sum of the atomic weights of atoms in the molecule. tandfonline.com |
Note: Values are hypothetical and for illustrative purposes only.
Molecular Docking Simulations for Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery and in understanding the mechanisms of enzyme inhibition. For this compound, docking can elucidate how it might interact with a specific biological target.
Phenolic compounds are known to interact with various enzymes, including oxidoreductases like tyrosinase and laccase. mdpi.commdpi.com Tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis, is a common target for phenolic inhibitors. zenodo.orgnih.gov Docking this compound into the active site of tyrosinase can predict its potential as an inhibitor.
Docking Workflow:
Preparation of Receptor and Ligand: The 3D crystal structure of the target protein (e.g., mushroom tyrosinase, PDB ID: 2Y9X) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structure of this compound is generated and its energy is minimized.
Grid Generation: A grid box is defined around the active site of the enzyme. The active site of tyrosinase contains a binuclear copper center and is surrounded by key histidine residues. plos.org
Docking Simulation: A search algorithm (e.g., a genetic algorithm) systematically explores different conformations and orientations of the ligand within the grid box. mdpi.com Each pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding). mdpi.com
Analysis of Results: The top-ranked poses are analyzed to understand the specific intermolecular interactions stabilizing the complex. These include:
Hydrogen Bonds: The phenolic hydroxyl group of this compound can form crucial hydrogen bonds with polar amino acid residues in the active site, such as histidine or asparagine. mdpi.com
Hydrophobic Interactions: The phenyl ring and the hexyloxy chain can form favorable hydrophobic and van der Waals interactions with nonpolar residues like valine, isoleucine, and phenylalanine, which often line the active site pocket. researchgate.net
Metal Coordination: The phenolic oxygen can potentially interact with the copper ions in the tyrosinase active site.
A docking study could reveal that the hexyloxy tail of this compound positions itself within a hydrophobic sub-pocket of the enzyme's active site, while the phenol headgroup interacts with the catalytic residues, potentially blocking access for the natural substrate. nih.gov
Table 3: Hypothetical Molecular Docking Results of this compound with Tyrosinase (PDB: 2Y9X)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Inhibitor Constant (Ki, est.) | 5.8 µM |
| Interacting Residues (≤ 4.0 Å) | His259, His263, His296, Val283, Phe264, Met280 |
| Hydrogen Bond Interactions | Phenolic OH with His263 (2.9 Å) |
| Hydrophobic Interactions | Phenyl ring with Phe264 (π-π stacking) |
| Hexyloxy chain with Val283, Met280 | |
| Metal Interactions | Phenolic O near CuA (3.8 Å) |
Note: This table is a representative example of docking simulation output. Values are hypothetical.
Chemical Reactivity and Reaction Mechanism Studies
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The hydroxyl (-OH) and hexyloxy (-O(CH₂)₅CH₃) groups are strong activating groups in electrophilic aromatic substitution (EAS) reactions. byjus.com They donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. byjus.comdalalinstitute.com Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. wvu.edu
In 3-(hexyloxy)phenol (B2622162), the positions are influenced as follows:
Position 2: ortho to both the hydroxyl and hexyloxy groups.
Position 4: para to the hydroxyl group and ortho to the hexyloxy group.
Position 6: ortho to the hydroxyl group and para to the hexyloxy group.
Due to the combined activating effects, positions 4 and 6 are particularly electron-rich and are the primary sites for substitution. Position 2 is also activated but may be subject to steric hindrance from the two adjacent groups.
Common electrophilic substitution reactions for phenols include nitration, halogenation, and formylation. byjus.com For instance, nitration with dilute nitric acid at low temperatures would be expected to yield a mixture of 4-nitro-3-(hexyloxy)phenol and 6-nitro-3-(hexyloxy)phenol. byjus.com Similarly, halogenation with bromine in a non-polar solvent would likely produce monobrominated products at the 4 and 6 positions. byjus.com
A specific example of electrophilic substitution applicable to highly activated rings like this compound is the Vilsmeier-Haack reaction. ajrconline.orgtcichemicals.com This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the ring, usually at the most electron-rich position. tcichemicals.comwikipedia.org
| Reaction Type | Reagents | Expected Major Products | Reference |
|---|---|---|---|
| Nitration | Dilute HNO₃, 298 K | 4-Nitro-3-(hexyloxy)phenol and 6-Nitro-3-(hexyloxy)phenol | byjus.com |
| Halogenation | Br₂ in CHCl₃ | 4-Bromo-3-(hexyloxy)phenol and 6-Bromo-3-(hexyloxy)phenol | byjus.com |
| Vilsmeier-Haack Formylation | POCl₃, DMF, followed by H₂O workup | 4-Hydroxy-2-hexyloxybenzaldehyde and 2-Hydroxy-4-hexyloxybenzaldehyde | ajrconline.orgtcichemicals.com |
Oxidation Pathways and Quinone Formation
Phenols are susceptible to oxidation, often forming colored products. vedantu.comlibretexts.org While simple phenols can be oxidized by strong oxidizing agents like chromic acid to form p-benzoquinone, the oxidation of substituted phenols can be more specific. libretexts.org
Research has demonstrated that hexyloxyphenol can be enzymatically oxidized. capes.gov.br The enzyme tyrosinase, which is abundant in melanocytes, can convert hexyloxyphenol into a reactive o-quinone. capes.gov.br This transformation involves the introduction of a second hydroxyl group ortho to the existing one, followed by oxidation to the corresponding quinone. Studies on other 4-alkoxyphenols also indicate their capacity to form reactive quinone intermediates. ualberta.ca The formation of quinones from phenols is a known process that can occur upon exposure to air, often resulting in a pink or red discoloration of the phenol (B47542) sample. vedantu.com
Reduction Reactions of Derivatives
Derivatives of this compound can undergo various reduction reactions. Two notable examples are the reduction of a nitro derivative and the reduction of the aromatic ring itself.
Reduction of a Nitro Group: A nitro-substituted derivative, such as 4-nitro-3-(hexyloxy)phenol (a likely product of nitration), can be readily reduced to the corresponding amine, 4-amino-3-(hexyloxy)phenol. This transformation is fundamental in organic synthesis and can be achieved using several methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).
Reduction of the Phenolic Ring: The aromatic ring of phenol derivatives can be selectively reduced to yield cyclohexanones. rsc.org Studies have shown that using a Pd/C catalyst with a hydrogen source like sodium formate (B1220265) (HCOONa) in water, particularly under microwave irradiation, can efficiently transform phenols into their corresponding cyclohexanones. rsc.org Applying this to this compound would be expected to yield 3-(hexyloxy)cyclohexanone.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4-Nitro-3-(hexyloxy)phenol | H₂, Pd/C | 4-Amino-3-(hexyloxy)phenol | smolecule.com |
| This compound | Pd/C, HCOONa/H₂O, Microwave | 3-(hexyloxy)cyclohexanone | rsc.org |
Alkylation and Acylation Processes
Phenols are bidentate nucleophiles, meaning they can react at two sites: the phenolic oxygen (O-alkylation/acylation) or the activated aromatic ring (C-alkylation/acylation). stackexchange.com
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated. Reaction with an alkyl halide like hexyl bromide in the presence of a base (e.g., K₂CO₃) would result in O-alkylation, converting the hydroxyl group to an ether. Reaction with an acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride) leads to O-acylation, forming a phenyl ester, such as 3-(hexyloxy)phenyl acetate. stackexchange.com
C-Acylation via Fries Rearrangement: While direct Friedel-Crafts acylation on the ring is possible, it can compete with O-acylation. stackexchange.comlibretexts.org A more controlled method for C-acylation is the Fries rearrangement. byjus.comorganic-chemistry.org In this reaction, the O-acylated product (the ester) is heated with a Lewis acid catalyst (e.g., AlCl₃). byjus.comsigmaaldrich.com This causes the acyl group to migrate from the phenolic oxygen to the ortho and para positions of the ring, yielding hydroxy aryl ketones. byjus.com For 3-(hexyloxy)phenyl acetate, this would produce a mixture of 4-acetyl-3-(hexyloxy)phenol and 2-acetyl-5-(hexyloxy)phenol. The ratio of ortho to para products can often be controlled by temperature, with lower temperatures favoring the para product. byjus.com
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| O-Acylation | Acetyl chloride, base | 3-(hexyloxy)phenyl acetate | stackexchange.com |
| Fries Rearrangement (C-Acylation) | 3-(hexyloxy)phenyl acetate, AlCl₃, heat | 4-Acetyl-3-(hexyloxy)phenol and/or 2-Acetyl-5-(hexyloxy)phenol | byjus.comsigmaaldrich.com |
| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃ | 1-(Hexyloxy)-3-methoxybenzene |
Mechanistic Investigations of Derivatization Reactions
The reaction pathways of this compound are underpinned by well-understood organic reaction mechanisms.
Mechanism of Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS proceeds in two steps. dalalinstitute.com First, the π-electron system of the aromatic ring attacks an electrophile (E⁺), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.commasterorganicchemistry.com Second, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromatic ring. masterorganicchemistry.com The strong activating effect of the -OH and -O-hexyloxy groups stems from their ability to donate a lone pair of electrons via resonance, which provides additional stabilization to the arenium ion, especially when the attack occurs at the ortho and para positions. wvu.edu
Mechanism of the Fries Rearrangement: The Lewis acid-catalyzed Fries rearrangement begins with the coordination of the Lewis acid (e.g., AlCl₃) to the electron-rich carbonyl oxygen of the phenyl ester. byjus.com This coordination polarizes the ester bond, leading to its cleavage and the formation of an acylium ion (R-C=O⁺) and an aluminum phenoxide complex. byjus.comorganic-chemistry.org The highly electrophilic acylium ion then attacks the activated aromatic ring via the standard EAS mechanism described above, leading to the C-acylated product after hydrolysis. byjus.com
Mechanism of the Vilsmeier-Haack Reaction: This reaction begins with the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion [ (CH₃)₂N=CHCl ]⁺, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. wikipedia.org The electron-rich phenolic ring of this compound then attacks this iminium ion in an EAS reaction. slideshare.net The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org
Investigation of Biological Activities and Molecular Mechanisms
Antioxidant Activity and Oxidative Stress Modulation
The antioxidant potential of phenolic compounds, including 3-(hexyloxy)phenol (B2622162), is a significant area of research. Their ability to counteract oxidative stress is attributed to various mechanisms that will be explored in the following sections.
Phenolic compounds are recognized for their capacity to act as antioxidants by reacting with a variety of free radicals. sci-hub.se The primary mechanisms behind this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net
In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. jscholarpublishers.com This process is favored in various environments and is a key indicator of antioxidant efficacy. researchgate.net The resulting antioxidant radical is typically stabilized by resonance, which prevents it from initiating new radical chain reactions. jscholarpublishers.comscienceopen.com The strength of the O-H bond, measured as Bond Dissociation Enthalpy (BDE), is a critical factor in this mechanism; a lower BDE facilitates easier hydrogen donation. mdpi.com
The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant. frontiersin.org This is often followed by a proton transfer (SET-PT) to complete the scavenging process. mdpi.com The SET mechanism is influenced by the ionization potential (IP) of the antioxidant. A lower IP value indicates a greater ease of electron donation. frontiersin.org
Another related pathway is the Sequential Proton Loss Electron Transfer (SPLET) , which is particularly relevant in polar solvents. In this mechanism, the phenolic compound first loses a proton to form an anion, which then donates an electron to the free radical. researchgate.netmdpi.com
The specific efficiency of this compound in these mechanisms would depend on its molecular structure, including the electron-donating nature of the hexyloxy group which can influence the stability of the resulting radical.
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are families of highly reactive molecules produced in biological systems. wikipedia.orgnih.gov While they play roles in normal physiological processes, their overproduction leads to oxidative and nitrosative stress, which is implicated in numerous diseases. researchgate.netnih.gov ROS include species like the superoxide (B77818) anion (O₂•−) and the hydroxyl radical (•OH), while RNS include nitric oxide (•NO) and peroxynitrite (ONOO−). wikipedia.orgresearchgate.net
Phenolic compounds can modulate the levels of these reactive species. They can directly scavenge ROS and RNS, preventing them from damaging cellular components like lipids, proteins, and DNA. researchgate.netmdpi.com The ability of phenolic derivatives to scavenge these species is a key aspect of their antioxidant function. researchgate.net For instance, polyphenols have been shown to be potent scavengers of RNS, inhibiting processes like tyrosine nitration. researchgate.net
The structure of a phenolic compound, including the nature and position of its substituents, significantly influences its ability to interact with and neutralize different types of ROS and RNS. The hexyloxy group in this compound, being an electron-donating group, could enhance its capacity to react with and neutralize these damaging species.
Another important antioxidant mechanism of phenolic compounds is their ability to chelate metal ions. sci-hub.se Transition metals such as iron (Fe) and copper (Cu) can act as catalysts in reactions that generate highly reactive free radicals, like the hydroxyl radical via the Fenton reaction. sci-hub.seresearchgate.net
By binding, or chelating, these metal ions, phenolic compounds can form stable complexes that render the metals inactive, thereby preventing them from participating in radical-generating reactions. researchgate.netmdpi.com This action classifies them as secondary or preventive antioxidants. mdpi.com The effectiveness of a phenolic compound as a metal chelator depends on its molecular structure, particularly the presence and arrangement of hydroxyl and carbonyl groups that can form coordination bonds with the metal ion. plos.org The catechol moiety (an ortho-dihydroxybenzene group) is known to be particularly effective for metal binding. mdpi.com
To assess the antioxidant activity of compounds in a biologically relevant context, in vitro cellular antioxidant assays are employed. nih.gov These assays measure the ability of a compound to protect cells from oxidative stress induced by a pro-oxidant agent.
One common method is the Cellular Antioxidant Activity (CAA) assay, which uses a probe like dichlorofluorescin that becomes fluorescent upon oxidation. nih.gov The assay quantifies the ability of a test compound to prevent this fluorescence by scavenging the generated radicals within the cell. nih.gov This method has the advantage of considering cellular uptake and metabolism of the antioxidant compound. nih.gov
Other in vitro assays frequently used to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. nih.govresearchgate.net These tests measure different aspects of antioxidant activity, such as radical scavenging or reducing power, and are often used in combination to provide a comprehensive antioxidant profile of a compound. nih.govresearchgate.net The antioxidant activity of this compound-related compounds has been evaluated using methods like the DPPH assay. researchgate.net
Table 1: Common In Vitro Antioxidant Assays
| Assay Name | Principle | Measurement |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. nih.gov | Decrease in absorbance at a specific wavelength (e.g., 517 nm). nih.gov |
| ABTS Radical Scavenging | Measures the scavenging of the pre-formed ABTS radical cation. nih.gov | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov | Formation of a colored ferrous complex, measured by absorbance. |
| CAA (Cellular Antioxidant Activity) | Quantifies the ability of a compound to prevent the oxidation of a fluorescent probe within cells. nih.gov | Decrease in fluorescence intensity compared to a control. nih.gov |
| Metal Chelating Assay | Measures the ability of a compound to bind to transition metal ions, preventing them from participating in pro-oxidant reactions. mdpi.com | Change in absorbance of a metal-indicator complex. |
Enzyme Inhibition Studies
The interaction of phenolic compounds with enzymes is a critical area of study, revealing potential therapeutic applications. The inhibition of enzymes like tyrosinase is of particular interest.
Tyrosinase is a copper-containing enzyme that plays a key role in the production of melanin (B1238610). proteopedia.orgumsb.ac.id It catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. proteopedia.org Inhibition of this enzyme is a major strategy for controlling pigmentation. uitm.edu.myasianjpr.com
Phenolic compounds can inhibit tyrosinase through several mechanisms. One of the primary mechanisms is copper chelation . umsb.ac.id Since tyrosinase's active site contains two copper ions that are essential for its catalytic activity, compounds that can bind to these copper ions can act as competitive inhibitors. mdpi.commdpi.comnih.gov Phenolic structures can mimic the natural substrates of tyrosinase and chelate the copper ions, preventing the substrate from binding. nih.gov
Hydrophobic interactions also play a role in tyrosinase inhibition. The hexyloxy group of this compound, being a hydrophobic chain, could interact with hydrophobic regions of the enzyme, potentially altering its conformation or blocking substrate access to the active site. researchgate.net The grafting of hexyloxyphenol onto chitosan (B1678972), for example, has been shown to increase the hydrophobicity of the resulting material. researchgate.netcore.ac.uk These hydrophobic modifications can be crucial for the interaction with biological systems, including enzymes.
The inhibitory mechanism can be competitive, uncompetitive, or mixed, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. mdpi.com
Table 2: Mechanisms of Tyrosinase Inhibition by Phenolic Compounds
| Inhibition Mechanism | Description | Role of this compound Structure |
| Copper Chelation | The inhibitor binds to the copper ions in the active site of tyrosinase, preventing substrate binding. mdpi.comnih.gov This is a form of competitive inhibition. mdpi.com | The phenolic hydroxyl group could potentially participate in chelating the copper ions. |
| Hydrophobic Interactions | The inhibitor interacts with hydrophobic pockets of the enzyme, which can lead to conformational changes or block the active site. researchgate.net | The long, nonpolar hexyloxy chain can engage in hydrophobic interactions with the enzyme. |
| Substrate Analogue | The inhibitor has a structure similar to the natural substrate (e.g., tyrosine) and competes for the active site. uitm.edu.my | The phenol (B47542) ring is a structural analogue to tyrosine. |
Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity
The inhibition of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin, is a key area of research for neurodegenerative diseases. nih.govnih.gov The effectiveness of an inhibitor is often determined by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a more potent inhibitor.
The selectivity of an inhibitor for one MAO isoform over another (MAO-A vs. MAO-B) is also a critical factor. nih.gov This is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. nih.gov An SI value greater than 1 indicates selectivity for MAO-A, while a value less than 1 suggests selectivity for MAO-B. nih.gov
Studies on various phenolic compounds have revealed their potential as MAO inhibitors. For instance, resveratrol (B1683913) has shown selectivity for MAO-A, whereas pterostilbene (B91288) is selective for MAO-B. nih.govnih.gov The inhibition mechanism can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive, where it binds to an allosteric site. mdpi.comnih.gov Kinetic studies help to elucidate these mechanisms by examining the effect of the inhibitor on the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition
Inhibiting carbohydrate-hydrolyzing enzymes like alpha-amylase and alpha-glucosidase is a key strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. mdpi.comsemanticscholar.org These enzymes are responsible for breaking down complex carbohydrates into glucose. By inhibiting their activity, the rate of glucose absorption can be slowed down. semanticscholar.org
Phenolic compounds found in various plants have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. mdpi.comsemanticscholar.orgnih.gov The inhibitory potential is often quantified by the IC50 value, with a lower value indicating greater inhibition. mdpi.comnih.gov For example, studies on sorghum extracts have shown that genotypes with higher phenolic content generally exhibit stronger inhibition of these enzymes. mdpi.com Similarly, compounds isolated from Nuxia oppositifolia, such as 3-oxolupenal and katononic acid, have shown notable inhibition of both α-amylase and α-glucosidase. nih.gov
The following table summarizes the inhibitory activities of some phenolic compounds against alpha-amylase and alpha-glucosidase:
| Compound/Extract | Enzyme | IC50 (µg/mL) |
| 3-oxolupenal | α-amylase | 46.2 nih.gov |
| Katononic acid | α-amylase | 52.4 nih.gov |
| 3-oxolupenal | α-glucosidase | 62.3 nih.gov |
| Katononic acid | α-glucosidase | 88.6 nih.gov |
| Acarbose (standard) | α-amylase | 27.3 nih.gov |
| Acarbose (standard) | α-glucosidase | 38.1 nih.gov |
Inhibition of Other Key Enzymes in Metabolic Pathways
Beyond their effects on MAOs and carbohydrate-digesting enzymes, phenolic compounds can inhibit a range of other enzymes involved in critical metabolic pathways. nih.govnih.gov These enzymes play roles in processes from inflammation to amino acid metabolism. nih.gov For example, some phenolic compounds can inhibit trypsin and lysozyme. nih.gov
The inhibition of these enzymes often involves the covalent attachment of the phenolic compounds to reactive amino acid residues, such as those with free amino and thiol groups, within the enzyme's structure. nih.gov This binding can alter the enzyme's conformation and reduce its catalytic activity. nih.gov
Enzymes involved in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT), and those in amino acid pathways, like indoleamine 2,3-dioxygenase (IDO), are also potential targets for phenolic inhibitors. nih.gov The inhibition of these enzymes can have significant effects on cellular processes and are areas of active research for therapeutic interventions. nih.gov
Allosteric vs. Active Site Binding Mechanisms
Enzyme inhibitors can be broadly categorized based on their binding site: active site inhibitors and allosteric inhibitors. nih.govsavemyexams.com
Active Site (Orthosteric) Inhibition: These inhibitors bind directly to the enzyme's active site, the region where the substrate normally binds. wikipedia.org By occupying the active site, they physically prevent the substrate from binding, thereby blocking the enzyme's catalytic activity. wikipedia.org This type of inhibition is often competitive, meaning the inhibitor and substrate compete for the same binding site. nih.govwikipedia.org
Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. savemyexams.comwikipedia.orgbyjus.com This binding induces a conformational change in the enzyme, which in turn alters the shape of the active site, reducing its affinity for the substrate or diminishing its catalytic efficiency. savemyexams.combyjus.comfiveable.me Allosteric inhibition is typically non-competitive, as the inhibitor does not directly compete with the substrate for the active site. savemyexams.comwikipedia.org
The differentiation between these mechanisms is often achieved through kinetic studies. nih.gov Allosteric regulation is a vital mechanism for controlling enzyme activity within cells, allowing for rapid and reversible adjustments in response to cellular needs. fiveable.me
Anticancer Potential and Cellular Pathway Modulation
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many natural phenolic compounds have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for cancer chemoprevention and therapy. researchgate.net
The induction of apoptosis by these compounds is often mediated through the modulation of key regulatory proteins. A critical factor in determining cell fate is the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). sgo-iasgo.com An increase in the Bax/Bcl-2 ratio can trigger the mitochondrial pathway of apoptosis. sgo-iasgo.com This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov
For instance, some phenolic compounds have been observed to increase the expression of Bax and decrease the expression of Bcl-2 in cancer cells, thereby promoting apoptosis. sgo-iasgo.com
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, another key anticancer strategy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).
Several phenolic compounds have been found to interfere with the cell cycle in cancer cells, often causing them to arrest at specific phases, such as G1, S, or G2/M. For example, some compounds can induce G1 arrest by upregulating the expression of cell cycle inhibitors like p21 and p27. mdpi.com Others can cause G2/M arrest by modulating the activity of proteins such as cdc2 and cyclin B1. mdpi.com
The following table provides examples of the effects of certain compounds on cancer cell lines:
| Compound | Cell Line | Effect |
| 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline | HeLa | Induction of apoptosis (IC50: 20 µM) |
| 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline | MCF-7 | Cell cycle arrest (IC50: 25 µM) |
| S9-CMC1 TFA | A549 | G1 cell cycle arrest and apoptosis medchemexpress.com |
| Harmine Hydrochloride | MCF-7, MDA-MB-231 | G2/M cell cycle arrest mdpi.com |
Inhibition of Cancer Cell Proliferation
A review of available scientific literature did not yield specific studies investigating the inhibitory effects of this compound on cancer cell proliferation. While the broader class of phenolic compounds has been a subject of interest for their anti-proliferative properties, research focusing specifically on this compound is not present in the surveyed data. dtic.milnih.gov
Anti-angiogenic Effects and Associated Signaling Pathways
There is currently no specific information available in the scientific literature regarding the anti-angiogenic effects of this compound or its interaction with associated signaling pathways. General research into phenolic compounds has explored anti-angiogenic properties, but these findings have not been specifically attributed to this compound.
Modulation of Heat Shock Proteins (Hsp27) and Tubulin Polymerization
Scientific investigation into the direct effects of this compound on the modulation of Heat Shock Protein 27 (Hsp27) or the process of tubulin polymerization has not been identified in the available research literature. While these pathways are important targets in cellular stress and cancer research, studies have not specifically implicated this compound.
Anti-inflammatory Effects and Cytokine Modulation
An examination of published studies indicates a lack of specific research on the anti-inflammatory effects of this compound concerning the modulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha). The anti-inflammatory potential of various natural phenolic compounds is widely studied, but specific data for this compound is not available.
Receptor Binding and Signal Transduction Interactions
While direct studies on this compound are limited, research into complex analogues containing this moiety provides some insight into its potential for receptor interaction.
In silico modeling and experimental studies have been conducted on analogues of KH-5, a long-acting muscarinic antagonist, to explore how the position of the hexyloxy group affects binding to muscarinic acetylcholine (B1216132) receptors. Specifically, a 3-hexyloxy analogue of KH-5 was synthesized and evaluated for its antagonistic properties in cells expressing different muscarinic receptor subtypes.
The research found that shifting the hexyloxy chain from the para (4) to the meta (3) position resulted in a notable change in receptor subtype potency. This modification led to an increased potency at the M₂ receptor subtype while simultaneously causing a decrease in potency at the M₁ receptor. These findings suggest that the positioning of the hexyloxy group is a critical factor in determining the binding affinity and selectivity of these larger molecules for different muscarinic receptor subtypes.
Table 1: Summary of Receptor Potency for a 3-Hexyloxy Analogue of KH-5
| Receptor Subtype | Effect of 3-Hexyloxy Moiety |
|---|---|
| M₁ Receptor | Decreased Potency |
Applications in Advanced Materials Science and Engineering
Polymer Chemistry and Material Science
In the realm of polymer science, derivatives of 3-(hexyloxy)phenol (B2622162) have been investigated for their potential to enhance the durability and modify the functional properties of various polymeric materials.
While this compound itself is not directly employed as a primary UV absorber, a key derivative, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, is a notable high-performance UV absorber. This compound belongs to the hydroxyphenyltriazine (HPT) class of UV absorbers, which are recognized for their exceptional photostability and thermal endurance.
The mechanism of UV absorption in hydroxyphenyltriazines involves the dissipation of harmful UV radiation as thermal energy, thereby protecting the polymer matrix from degradation pathways such as chain scission, cross-linking, and the formation of chromophoric groups that lead to discoloration and loss of mechanical integrity. The hexyloxy group in this derivative enhances its compatibility with various polymer matrices and can influence its solubility and distribution within the material.
These types of UV absorbers are incorporated into a range of plastics and coatings to improve their weathering resistance, which is a measure of a material's ability to withstand the detrimental effects of outdoor exposure, including sunlight, moisture, and temperature fluctuations. The enhanced stability provided by these additives extends the service life of polymeric products by mitigating issues like gloss reduction, cracking, blistering, and color change.
Table 1: Properties of a this compound Derivative Used as a UV Absorber
| Property | Value |
| Chemical Name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol |
| Molecular Formula | C₂₇H₂₉N₃O₂ |
| Molar Mass | 427.54 g/mol |
| UV Absorption Range | UVA and UVB |
| Polymer Compatibility | Polycarbonates, Polyesters, etc. |
| Function | UV absorber, Weathering resistance enhancer |
The direct use of this compound as a primary monomer for the synthesis of liquid crystalline polymers (LCPs) is not extensively documented in the reviewed scientific literature. The synthesis of LCPs typically involves the polymerization of rigid, rod-like monomeric units, often containing aromatic ester or amide linkages. While phenolic compounds are common precursors for these monomers, the specific application of this compound in this context is not a prominent research area.
A notable application of this compound is in the modification of biopolymers through graft copolymerization. Specifically, research has demonstrated the enzymatic grafting of hexyloxyphenol onto chitosan (B1678972), a naturally occurring polysaccharide. This process utilizes the enzyme tyrosinase to oxidize the phenol (B47542) to a reactive o-quinone, which then covalently bonds to the chitosan backbone.
This modification has been shown to significantly alter the surface and rheological properties of chitosan. The grafting of the hydrophobic hexyloxyphenol moiety onto the hydrophilic chitosan backbone results in an amphiphilic copolymer. This modification can lead to a more hydrophobic surface, as evidenced by changes in contact angle measurements. Furthermore, in solution, these modified chitosans can exhibit properties characteristic of associating polymers, leading to changes in viscosity and other rheological behaviors.
Table 2: Effects of Grafting this compound onto Chitosan
| Property | Before Grafting (Chitosan) | After Grafting |
| Surface Character | Hydrophilic | More Hydrophobic |
| Rheological Behavior in Solution | Standard Polysaccharide | Associating Polymer Behavior |
Liquid Crystal Technology
The molecular architecture of this compound derivatives makes them interesting candidates for investigation in the field of liquid crystal technology, particularly concerning the formation and behavior of mesophases.
Nematic Phase: In the nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack long-range positional order, allowing them to flow like a liquid. A liquid crystal based on a this compound core would likely exhibit a nematic phase over a specific temperature range.
Smectic Phase: The smectic phase is more ordered than the nematic phase. In addition to orientational order, the molecules are also arranged in layers. There are different types of smectic phases (e.g., Smectic A, Smectic C) depending on the arrangement of molecules within the layers. The presence of the flexible hexyloxy chain in derivatives of this compound could facilitate the formation of smectic phases by promoting a degree of molecular ordering and layering.
The specific type of mesophase and the temperature range over which it is stable would be highly dependent on the other molecular components attached to the this compound core.
The mesomorphic behavior of a liquid crystalline material is intricately linked to its molecular structure. For hypothetical liquid crystals based on this compound, several structural factors would be influential:
Rigid Core: The central aromatic part of the molecule provides the necessary rigidity for the formation of a liquid crystalline phase. Modifications to this core, such as the addition of other aromatic rings or linking groups, would significantly impact the mesophase stability and type.
Flexible Tail: The hexyloxy group serves as a flexible alkyl chain. The length of this chain is a critical factor in determining the mesomorphic properties. Generally, increasing the chain length can lower the melting point and promote the formation of more ordered smectic phases over nematic phases. The odd-even effect is also a known phenomenon, where the transition temperatures can alternate as the number of carbon atoms in the alkyl chain changes from odd to even.
In essence, the this compound structure provides a versatile scaffold that can be chemically modified to fine-tune the molecular architecture and, in turn, control the mesomorphic behavior of the resulting liquid crystalline materials.
Advanced Sensor Development
The development of advanced chemical sensors relies on the synthesis of materials that exhibit a measurable response to specific analytes. Phenolic compounds, in general, are attractive candidates for sensor applications due to their reactive hydroxyl group, which can interact with target molecules through hydrogen bonding or chemical reactions. The presence of the hexyloxy group in this compound introduces a lipophilic character, which can be advantageous for the detection of nonpolar organic analytes.
Derivatives of this compound can be incorporated into various sensor platforms. For instance, they can be polymerized to form thin films whose electrical or optical properties change upon exposure to a target analyte. The hexyloxy chain can influence the morphology and porosity of these polymer films, thereby affecting the sensitivity and selectivity of the sensor. While direct research on this compound in sensor development is not extensively documented, the principles of using substituted phenols in sensing applications are well-established. For example, plasmonic resonance-based optical sensors have been developed for the detection of various phenolic compounds, indicating the potential for materials derived from this compound to be utilized in similar sensing paradigms. mdpi.com
Derivatives of this compound are promising candidates for the polymer matrix in chemiresistive sensors. By polymerizing this compound or its functionalized derivatives, a sensing layer can be created. The hexyloxy side chains can enhance the solubility of the polymer in organic solvents, facilitating the fabrication of thin-film sensors through solution-based techniques. Furthermore, the polarity and size of the hexyloxy group can be tailored to control the polymer's affinity for specific analytes, thereby tuning the sensor's selectivity.
Research into chemiresistive sensors has demonstrated the utility of polymer-graphene nanoplatelet (GNP) composites. nih.gov A polymer derived from a this compound monomer could be integrated into such a composite, where the polymer provides the chemical selectivity and the GNP network provides the electrical conductivity. The swelling of the polymer matrix upon exposure to an analyte would modulate the distance between the GNP flakes, leading to a measurable change in resistance. While specific studies on this compound-based chemiresistive sensors are not prevalent, the foundational principles of using polymeric materials in these devices suggest a viable path for future research and development. researchgate.net
| Sensor Type | Sensing Principle | Potential Role of this compound Derivative | Key Parameters |
| Chemiresistor | Change in electrical resistance upon analyte exposure. | Formation of a selective polymer matrix. | Sensitivity, Selectivity, Response Time, Recovery Time |
| Optical Sensor | Change in optical properties (e.g., absorbance, fluorescence) upon analyte interaction. | As a component of a plasmonic nanomaterial composite. | Limit of Detection, Dynamic Range |
Catalytic Applications and Ligand Design
In the field of catalysis, the design of organic ligands that can coordinate with metal centers is crucial for controlling the activity and selectivity of a catalyst. Phenolic compounds are often used as precursors for ligands due to the synthetic versatility of the hydroxyl group and the ability of the aromatic ring to be functionalized.
While this compound itself is not a conventional ligand, it can be readily modified to create multidentate ligands. For example, functional groups capable of coordinating to metal ions, such as phosphines, amines, or other heterocycles, can be introduced onto the phenolic ring. The hexyloxy group in such a ligand can play a significant role in the properties of the resulting metal complex. It can enhance the solubility of the catalyst in nonpolar organic solvents, which is advantageous for homogeneous catalysis. Additionally, the steric bulk of the hexyloxy group can create a specific chiral environment around the metal center, which is a key aspect in the design of catalysts for asymmetric synthesis.
The electronic properties of the ligand can also be tuned by the hexyloxy group. As an electron-donating group, it can increase the electron density at the metal center, which can influence the catalytic activity in reactions such as cross-coupling and oxidation. orientjchem.org Although direct applications of this compound-based ligands in catalysis are not widely reported, the principles of ligand design suggest that its derivatives hold potential. For instance, amine-bis(phenol) ligands are known to form stable and active complexes with transition metals like manganese for oxidation reactions. nih.gov A similar ligand scaffold could be synthesized from this compound.
| Ligand Feature Derived from this compound | Potential Influence on Catalysis | Example of a Relevant Catalytic Reaction |
| Hexyloxy Group | Enhanced solubility in organic solvents, steric hindrance for stereocontrol. | Asymmetric Hydrogenation |
| Phenolic Oxygen | Coordination to the metal center after deprotonation. | Oxidation Reactions orientjchem.org |
| Functionalized Aromatic Ring | Introduction of additional donor atoms to create multidentate ligands. | Cross-Coupling Reactions beilstein-journals.org |
Organic Electronics and Functional Materials
The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and bulk-phase organization of the organic materials used.
Derivatives of this compound are of interest in this area due to the potential for creating materials with liquid crystalline properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com The presence of a flexible alkyl chain, such as the hexyloxy group, attached to a rigid aromatic core is a common molecular design for inducing liquid crystallinity. nih.gov Molecules that exhibit liquid crystalline phases can self-assemble into ordered structures, which is beneficial for charge transport in organic electronic devices.
For example, bent-shaped molecules based on substituted 3-hydroxybenzoic acid have been shown to exhibit various liquid crystalline phases, including nematic and columnar phases. researchgate.net By analogy, derivatives of this compound could be designed to form specific liquid crystal phases that facilitate efficient charge transport. The hexyloxy chain would play a crucial role in determining the type of liquid crystal phase and the temperature range over which it is stable.
Furthermore, this compound can serve as a precursor for the synthesis of larger, more complex molecules for organic electronics. For instance, it can be used in the synthesis of triazine derivatives, which are known to have applications as electron-transporting materials or hosts in OLEDs. The hexyloxy groups in these triazine compounds would enhance their processability and influence their solid-state packing, which are critical factors for device performance. While direct studies on the charge transport properties of this compound-based materials are limited, theoretical studies on similar molecular structures can provide insights into their potential performance. researchgate.netmdpi.com
| Material Class | Potential Application | Role of this compound Moiety | Desired Property |
| Liquid Crystals | Organic Field-Effect Transistors (OFETs) | Induces mesophase formation and influences molecular packing. | High charge carrier mobility |
| Triazine Derivatives | Organic Light-Emitting Diodes (OLEDs) | Precursor for the synthesis of the core molecule; enhances solubility. | Efficient electron transport, good film-forming properties |
| Conjugated Polymers | Organic Photovoltaics (OPVs) | Monomer unit; the hexyloxy side chain improves solubility and controls morphology. | Broad absorption spectrum, good charge separation and transport |
Advanced Analytical Methodologies for Research Matrices
Chromatographic Separation Techniques
No specific methods have been documented for the analysis of 3-(hexyloxy)phenol (B2622162) using HPLC, GC, or Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, MS, MS/MS, FLD)
There is no available literature detailing HPLC methods specifically developed or validated for the separation and detection of this compound.
Gas Chromatography (GC) with Mass Spectrometry (MS) and Flame Ionization Detection (FID)
Specific GC-MS or GC-FID methods for the analysis of this compound have not been described in published research.
Capillary Electrophoresis (CE)
There are no documented applications of Capillary Electrophoresis for the separation and analysis of this compound.
Spectrophotometric Quantification Methods
Spectrophotometry offers a rapid, accessible, and cost-effective approach for the quantification of total phenolic compounds. ijset.inresearchgate.net While less specific than chromatographic methods, spectrophotometric assays are widely used for screening and routine analysis. ijset.inacs.org These methods are typically based on colorimetric reactions where the phenolic compound reacts with a reagent to produce a colored product, the absorbance of which is measured at a specific wavelength (λmax) and is proportional to the concentration of the analyte. ijset.in
For a compound like this compound, established methods for total phenol (B47542) quantification can be adapted.
Folin-Ciocalteu Method: This is the most widely used spectrophotometric method for determining total phenolic content. redalyc.org The principle involves the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium. acs.orgredalyc.org This reaction produces a blue-colored complex, which is typically measured at an absorbance maximum around 760-765 nm. acs.orgredalyc.org The intensity of the blue color is directly related to the concentration of phenolic hydroxyl groups.
Azo Dye Formation: Phenolic compounds can react with diazonium salts in an alkaline medium to form colored azo compounds. For instance, 3-nitroaniline (B104315) can be converted to its diazonium salt and then coupled with a phenol, like 4-ethylphenol, to produce a yellow-colored product with a maximum absorption at 426 nm. uobaghdad.edu.iq This principle could be applied to this compound.
Coupling with Aromatic Amines: Another approach involves the enzymatic or chemical oxidation of the phenol to a quinone, which is then coupled with an aromatic amine. For example, 4-tert-butyl-o-benzoquinone can react with 4-amino-N,N-diethylaniline to form a blue adduct with a λmax of 625 nm. researchgate.net
The choice of method can depend on the sample matrix and potential interfering substances. For example, the Folin-Ciocalteu reagent can also react with other non-phenolic reducing substances like ascorbic acid, which could lead to an overestimation of the phenolic content. researchgate.net
Table 2: Spectrophotometric Methods for Phenolic Compound Quantification
| Method | Principle | Reagents | Wavelength (λmax) |
|---|---|---|---|
| Folin-Ciocalteu | Reduction of phosphomolybdate-phosphotungstate complex | Folin-Ciocalteu reagent, Sodium Carbonate | ~765 nm redalyc.org |
| Azo Dye Formation | Coupling with a diazonium salt | Diazotized Aromatic Amine (e.g., 3-nitroaniline), Base | ~426 nm uobaghdad.edu.iq |
| Prussian Blue | Reduction of ferricyanide | Potassium Ferricyanide, Ferric Chloride | 700 nm latamjpharm.org |
| o-Phenanthroline | Reduction of Fe(III) to Fe(II) | Ferric Chloride, o-phenanthroline | 500 nm latamjpharm.org |
Method Validation and Quality Control in Research Assays
To ensure that analytical data are reliable, accurate, and reproducible, the method used for the quantification of this compound must be thoroughly validated. scielo.brdemarcheiso17025.com Method validation is a formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. researchgate.netscispace.com The validation process assesses several key parameters as defined by international guidelines. arlok.comnih.gov
Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest (this compound) and not from other components in the sample matrix, such as impurities or degradation products. scielo.br In chromatography, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks. chromatographyonline.com
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. arlok.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. nih.gov It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage recovery is then calculated. Acceptance criteria for accuracy are often within 95-105% of the expected value. arlok.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intraday precision) and intermediate precision (interday precision). nih.gov Typically, an RSD of ≤ 2.0% is considered acceptable. arlok.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.net The LOQ is the lowest concentration that can be reliably quantified with specified levels of accuracy and precision. researchgate.net These are crucial for trace analysis.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). nih.gov It provides an indication of its reliability during normal usage.
Quality Control (QC) in research assays involves implementing procedures to ensure the continued validity of the analytical results. This includes the routine analysis of QC samples at multiple concentration levels (low, medium, and high) alongside the unknown samples to monitor the performance of the method. Establishing acceptance criteria for QC samples ensures that the analytical run is valid and that the data generated are reliable.
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the analyte's retention time or wavelength. arlok.com |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (R²) > 0.99. arlok.com |
| Accuracy | Closeness of the test results to the true value. | Recovery typically between 95-105%. arlok.com |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. arlok.com |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. scielo.br |
| LOQ | Lowest amount of analyte that can be quantified. | Signal-to-Noise ratio of 10:1. researchgate.net |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | No significant change in results with minor parameter adjustments. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Alkoxy Chain Length on Biological Activity and Material Properties
The length of the alkoxy chain is a critical determinant of the biological activity and material properties of alkoxyphenols. This is largely due to its influence on the compound's lipophilicity, which affects its ability to traverse cell membranes and interact with molecular targets.
In the context of antimicrobial activity, a clear relationship between alkyl chain length and efficacy has been observed in various phenolic and related compounds. Generally, increasing the chain length enhances antimicrobial activity up to a certain point, after which a "cut-off" effect is often seen. For instance, in a study of (R)-3-Hydroxybutyric alkyl esters, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were found to decrease as the alkyl chain length increased from one to six carbons (C1 to C6). nih.gov The hexyl ester ((R)-3HB-C6) demonstrated the most potent antibacterial and antifungal properties. nih.gov However, further increases in chain length to seven or eight carbons (C7, C8) did not consistently lead to greater activity, illustrating the cut-off phenomenon. nih.gov This effect is often attributed to reduced water solubility and increased steric hindrance with excessively long chains, which can impede interaction with microbial targets.
Similarly, studies on alkyl gallates (esters of gallic acid) have shown that their intrinsic antimicrobial activity is associated with the length of the alkyl chain. nih.gov This highlights a general principle that is applicable to 3-(hexyloxy)phenol (B2622162): the six-carbon hexyloxy chain likely represents a balance between sufficient lipophilicity to interact with bacterial membranes and adequate solubility for bioavailability.
The following table illustrates the effect of alkyl chain length on the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters against various microorganisms.
| Compound | Alkyl Chain Length | Microorganism | MIC (mg/mL) |
|---|---|---|---|
| (R)-3HB-C1 | 1 | E. coli | >15.63 |
| (R)-3HB-C2 | 2 | E. coli | 15.63 |
| (R)-3HB-C3 | 3 | E. coli | 7.81 |
| (R)-3HB-C4 | 4 | E. coli | 3.91 |
| (R)-3HB-C5 | 5 | E. coli | 1.95 |
| (R)-3HB-C6 | 6 | E. coli | 1.95 |
| (R)-3HB-C1 | 1 | S. aureus | >15.63 |
| (R)-3HB-C2 | 2 | S. aureus | 15.63 |
| (R)-3HB-C3 | 3 | S. aureus | 7.81 |
| (R)-3HB-C4 | 4 | S. aureus | 3.91 |
| (R)-3HB-C5 | 5 | S. aureus | 1.95 |
| (R)-3HB-C6 | 6 | S. aureus | 1.95 |
| (R)-3HB-C6 | 6 | B. subtilis | 0.98 |
| (R)-3HB-C6 | 6 | C. albicans | 0.98 |
| (R)-3HB-C6 | 6 | A. niger | 0.49 |
Data is for (R)-3-Hydroxybutyric alkyl esters and is illustrative of the principle of alkoxy chain length influence. nih.gov
Positional Isomerism and Substituent Effects on Reactivity and Functionality
The relative positioning of the hydroxyl and hexyloxy groups on the benzene (B151609) ring profoundly impacts the molecule's electronic properties, reactivity, and biological function. For this compound, the meta arrangement of the two substituents dictates a specific pattern of electron density and steric accessibility compared to its ortho (2-(hexyloxy)phenol) and para (4-(hexyloxy)phenol) isomers.
The hydroxyl group is an activating, ortho, para-directing group in electrophilic aromatic substitution, while the alkoxy group is also activating and ortho, para-directing. In this compound, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and those ortho and para to the hexyloxy group (positions 2, 4, and 5) are activated. This results in a complex reactivity profile. For instance, studies on the antioxidant effects of zingerone (B1684294) derivatives have shown that the meta positioning of phenolic groups can lead to a more pronounced antioxidant effect compared to the ortho position. nih.gov
Substituents on the phenolic ring can further modulate reactivity. Electron-donating groups (like methyl or methoxy) can increase the electron density of the ring, enhancing the radical scavenging ability of the phenolic hydroxyl group. nih.gov Conversely, electron-withdrawing groups can decrease this activity. The steric bulk of substituents, particularly at the ortho positions, can hinder the approach of reactants or prevent the molecule from adopting an optimal conformation for binding to a biological target. nih.gov
Impact of Phenolic Hydroxyl Groups on Antioxidant Efficacy
The phenolic hydroxyl group is the cornerstone of the antioxidant activity of this compound. This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. nih.gov The efficacy of this process is dependent on the stability of the resulting phenoxy radical.
The presence of the hexyloxy group at the meta position influences the antioxidant capacity. As an electron-donating group, the alkoxy substituent can help to stabilize the phenoxy radical through resonance, thereby enhancing the antioxidant activity. The number and position of hydroxyl groups are directly related to antioxidant ability. Generally, an increased number of hydroxyl groups leads to higher antioxidant activity. nih.gov Furthermore, other electron-donating groups on the ring, such as additional methoxy (B1213986) or alkyl groups, can further enhance this stabilizing effect and boost antioxidant potential. nih.gov
The primary mechanisms by which phenolic compounds exert their antioxidant effects are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). The efficiency of these mechanisms is directly related to the O-H bond dissociation enthalpy, which is modulated by the electronic effects of other substituents on the aromatic ring.
Rational Design of Derivatives for Enhanced Enzyme Inhibition
The this compound scaffold serves as a valuable starting point for the rational design of potent and selective enzyme inhibitors. By understanding the three-dimensional structure of a target enzyme's active site, medicinal chemists can design derivatives that fit precisely and form specific, activity-blocking interactions.
A relevant example is the design of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and medicine. Studies have shown that alkoxyphenyl derivatives can be potent tyrosinase inhibitors. nih.gov For instance, a series of 3- and 4-alkoxyphenylethylidenethiosemicarbazides were designed and synthesized as novel tyrosinase inhibitors, with many exhibiting remarkable inhibitory activities with IC50 values below 1 µM. nih.gov
The design process often involves:
Identifying key interactions: Using molecular docking, researchers can predict how a ligand binds to the enzyme's active site. For tyrosinase, interactions with the copper ions in the active site are crucial.
Modifying functional groups: The hexyloxy chain can be varied in length to optimize hydrophobic interactions within the binding pocket.
Introducing new moieties: Adding groups that can form hydrogen bonds or other specific interactions with amino acid residues in the active site can significantly enhance binding affinity and inhibitory potency.
The following table presents IC50 values for a series of synthesized 4-alkoxyphenylethylidenethiosemicarbazide derivatives against mushroom tyrosinase, illustrating the impact of rational modifications on inhibitory activity.
| Compound ID | R Group (Alkoxy Chain) | IC50 (µM) |
|---|---|---|
| 6a | Methoxy | 0.43±0.04 |
| 6b | Ethoxy | 0.31±0.02 |
| 6c | Propoxy | 0.25±0.03 |
| 6d | Isopropoxy | 0.19±0.01 |
| 6e | Butoxy | 0.15±0.02 |
| 6f | Pentyloxy | 0.11±0.01 |
| 6g | Hexyloxy | 0.09±0.01 |
Data is for a series of 4-alkoxyphenylethylidenethiosemicarbazides and is illustrative of the principles of rational design for enzyme inhibition. nih.gov
Ligand-based Design for Targeted Biological Interactions (e.g., Hsp27, Tubulin)
In the absence of a known 3D structure of a biological target, ligand-based drug design becomes an invaluable tool. This approach utilizes the structures of known active compounds to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity.
Tubulin Inhibition: Microtubules, polymers of tubulin, are essential for cell division, making them a key target in cancer therapy. Many natural and synthetic compounds inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. Structure-activity relationship studies of various diaryl compounds, which share structural similarities with alkoxyphenols, have provided insights into the features required for potent inhibition. These often include two aromatic rings separated by a specific linker. nih.gov The this compound moiety could serve as one of these aromatic systems in the design of novel tubulin inhibitors. SAR studies have shown that the nature and substitution pattern of the aromatic rings, as well as the length and rigidity of the linker, are critical for activity. nih.gov
Hsp27 Inhibition: Heat shock protein 27 (Hsp27) is a molecular chaperone that is overexpressed in many cancers and is associated with therapy resistance. nih.gov Therefore, inhibiting Hsp27 is a promising strategy to sensitize cancer cells to chemotherapy. Ligand-based approaches can be used to design small molecules that disrupt Hsp27 function, for example, by interfering with its dimerization or oligomerization. nih.gov While specific inhibitors based on a this compound scaffold are not prominent in the literature, the phenolic ether structure represents a viable starting point for designing compounds that can mimic the interactions of known Hsp27 ligands.
Steric and Electronic Effects of Substituents on Activity Profiles
Electronic Effects: The electron-donating nature of the hexyloxy group and the hydroxyl group activates the aromatic ring. The addition of further electron-donating groups can increase activities like antioxidant capacity, while electron-withdrawing groups (e.g., nitro, cyano) would be expected to decrease it. youtube.com These electronic shifts influence the pKa of the phenolic proton, the molecule's redox potential, and its ability to engage in electrostatic interactions with biological targets.
Steric Effects: Steric hindrance plays a crucial role in determining how a molecule can interact with a receptor or an enzyme's active site. Bulky substituents, particularly near the key interacting functional groups (like the phenolic hydroxyl), can prevent optimal binding. nih.gov For example, in the design of enzyme inhibitors, while a long alkyl chain might enhance hydrophobic interactions, it could also be too bulky to fit into a narrow binding pocket. Therefore, a balance must be struck between beneficial steric features and detrimental steric clash.
Environmental Research and Degradation Mechanisms Academic Focus
Photodegradation Pathways and Products in Model Systems
The photodegradation of phenolic compounds in aquatic environments is a significant abiotic degradation process, primarily driven by reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). The presence of an ether linkage and a hydroxyl group on the aromatic ring of 3-(hexyloxy)phenol (B2622162) suggests several potential photodegradation pathways.
In simulated aqueous systems exposed to UV radiation, the primary mechanism of degradation is expected to be initiated by hydroxyl radical attack on the aromatic ring. This can lead to the formation of hydroxylated intermediates. Subsequent reactions can result in ring cleavage, producing smaller aliphatic acids. Another potential pathway is the photolytic cleavage of the ether bond, which would yield resorcinol (B1680541) and hexanol. Further oxidation of these products would lead to more complete mineralization.
Research on the photodegradation of similar phenolic compounds has shown that the process can lead to the formation of various intermediate products before eventual mineralization to carbon dioxide and water. mdpi.com The efficiency of this process is influenced by factors such as the wavelength of light, the presence of photosensitizers, and water chemistry.
| Potential Product | Chemical Formula | Formation Pathway | Anticipated Persistence |
|---|---|---|---|
| Resorcinol | C₆H₆O₂ | Ether bond cleavage | Low |
| Hexanol | C₆H₁₄O | Ether bond cleavage | Low to moderate |
| Hydroxylated this compound derivatives | C₁₂H₁₈O₄ | Hydroxyl radical addition to the aromatic ring | Low |
| Short-chain aliphatic acids (e.g., maleic acid, oxalic acid) | Variable | Aromatic ring cleavage | Low |
Biotransformation Mechanisms in Defined Biological Systems
The biotransformation of ether-containing aromatic compounds is a key process in their environmental degradation. Microorganisms, particularly bacteria and fungi, possess enzymatic systems capable of metabolizing such compounds. The degradation of alkylphenol ethoxylates, which share structural similarities with this compound, often proceeds through the shortening of the alkyl chain and modification of the aromatic ring. nih.govresearchgate.net
For this compound, two primary biotransformation pathways are plausible in defined biological systems. The first involves the O-dealkylation of the hexyl group, catalyzed by monooxygenase enzymes. This would result in the formation of resorcinol and hexanal, with the latter being further metabolized. The second pathway involves the hydroxylation of the aromatic ring, also mediated by monooxygenases, leading to the formation of catechol or hydroquinone (B1673460) derivatives. These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, a common mechanism in the aerobic degradation of aromatic compounds.
Aerobic conditions generally favor the biotransformation of such compounds compared to anaerobic conditions. nih.gov The specific microbial strains present and the environmental conditions will ultimately determine the predominant degradation pathway and the resulting metabolites.
| Potential Product | Enzymatic Process | Microbial Phyla Implicated (General) | Subsequent Fate |
|---|---|---|---|
| Resorcinol | O-dealkylation (Monooxygenase) | Proteobacteria, Actinobacteria | Ring cleavage |
| Hexanal | O-dealkylation (Monooxygenase) | Proteobacteria, Actinobacteria | Oxidation to hexanoic acid |
| Hexanoic acid | Aldehyde dehydrogenase | Various bacteria | Beta-oxidation |
| Hydroxyquinol | Aromatic hydroxylation (Monooxygenase) | Pseudomonas, Rhodococcus | Ring cleavage (Dioxygenase) |
Oxidative and Hydrolytic Degradation in Simulated Environmental Matrices
In simulated environmental matrices, such as soil and water, this compound can undergo both oxidative and hydrolytic degradation. Oxidative degradation is often mediated by advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals. These processes can effectively degrade persistent organic pollutants. researchgate.net The reaction of hydroxyl radicals with this compound would likely follow pathways similar to photodegradation, involving hydroxylation of the aromatic ring and cleavage of the ether linkage.
Hydrolytic degradation involves the reaction of the compound with water. For an ether linkage like the one in this compound, hydrolysis is generally slow under neutral pH conditions. However, the rate can be influenced by pH and the presence of catalysts. While direct hydrolysis of the ether bond is not expected to be a major degradation pathway under typical environmental conditions, it could become more significant in specific microenvironments with altered pH.
| Matrix | Degradation Process | Key Reactant/Condition | Primary Products | Estimated Half-life Range |
|---|---|---|---|---|
| Water (with UV/H₂O₂) | Oxidative (AOP) | •OH | Resorcinol, hexanol, hydroxylated aromatics | Hours to days |
| Soil (aerobic) | Oxidative | Microbial enzymes, reactive oxygen species | Resorcinol, hexanoic acid, CO₂ | Weeks to months |
| Water (pH 4) | Hydrolytic | H₃O⁺ | Resorcinol, hexanol | Years |
| Water (pH 9) | Hydrolytic | OH⁻ | Resorcinol, hexanol | Years |
Metabolite Identification and Fate in Research Ecosystems
The identification of metabolites is crucial for understanding the complete environmental fate of a compound. In research ecosystems, such as laboratory-scale microcosms or mesocosms, the fate of this compound and its transformation products can be tracked. Based on the degradation pathways discussed, the primary metabolites are expected to be resorcinol and hexanol (or its oxidation products).
The environmental fate of these metabolites is relatively well-understood. Resorcinol is readily biodegradable in both aerobic and anaerobic conditions. Hexanol is also biodegradable and has a moderate potential for volatilization from water. The formation of more persistent chlorinated or brominated derivatives of the parent compound or its metabolites is a possibility in environments with high halide concentrations and under specific conditions, but this is a less likely pathway for this compound itself. The ultimate fate of the carbon from this compound in many research ecosystems is expected to be incorporation into microbial biomass or mineralization to carbon dioxide.
| Metabolite | Source Pathway | Likely Environmental Behavior | Ultimate Fate |
|---|---|---|---|
| Resorcinol | Photodegradation, Biotransformation, Hydrolysis | Soluble in water, readily biodegradable | Mineralization |
| Hexanol | Photodegradation, Hydrolysis | Moderately volatile, biodegradable | Mineralization, volatilization |
| Hexanal/Hexanoic Acid | Biotransformation | Readily biodegradable | Mineralization |
| Hydroxylated aromatics | Photodegradation, Biotransformation | Generally more water-soluble and biodegradable than the parent compound | Further degradation and mineralization |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The traditional synthesis of 3-(hexyloxy)phenol (B2622162), like other alkyl phenyl ethers, often relies on the Williamson ether synthesis. This method, while effective, typically involves the use of hazardous reagents and generates significant waste. researchgate.netgoogle.comfrancis-press.com Future research must prioritize the development of greener, more sustainable synthetic pathways.
Key areas of exploration include:
Catalytic O-alkylation: Investigating novel catalysts, such as zeolites or metal-organic frameworks, could enable the direct O-alkylation of resorcinol (B1680541) with 1-hexanol (B41254) or hexyl halides under milder conditions, reducing the need for strong bases and improving atom economy. researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer enhanced safety, improved reaction control, and easier scalability compared to batch reactions. This approach can also facilitate catalyst recycling and minimize solvent usage.
Bio-based Feedstocks: Exploring the potential of deriving the hexyloxy group from bio-based sources, such as fatty alcohols obtained from plant oils, would significantly enhance the sustainability profile of this compound production.
Solvent-Free and Aqueous Synthesis: Developing synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water will be crucial in minimizing the environmental impact of production. researchgate.net Research into phase-transfer catalysis in aqueous systems could be particularly fruitful.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Advantages | Disadvantages | Future Research Focus |
| Traditional Williamson Ether Synthesis | Well-established, versatile | Use of strong bases, hazardous solvents, salt byproduct formation | Modification for milder conditions, recyclable catalysts |
| Catalytic O-Alkylation | Higher atom economy, potential for milder conditions | Catalyst development and optimization required | Design of robust and selective heterogeneous catalysts |
| Flow Chemistry | Enhanced safety and control, scalability | Initial setup costs, potential for clogging | Optimization of reactor design and reaction parameters |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved sustainability | Availability and cost of bio-based starting materials | Efficient conversion of biomass to desired reactants |
Development of Advanced Functional Materials Based on this compound Scaffolds
The molecular structure of this compound, with its combination of a rigid aromatic core and a flexible alkyl chain, makes it an attractive building block for a variety of functional materials. researchgate.netrsc.orglabscoop.comnih.gov
Future research in this area should focus on:
Liquid Crystals: The amphiphilic nature of this compound suggests its potential as a component in liquid crystalline materials. researchgate.netrsc.orglabscoop.comnih.gov By incorporating this moiety into larger, more complex molecules, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties for applications in displays and sensors.
Functional Polymers: Polymerization of this compound or its derivatives could lead to the creation of new polymers with tailored properties. nih.govgoogle.com For instance, polymers incorporating this unit might exhibit interesting thermal, mechanical, or dielectric properties. Research into their potential as components in engineering plastics, coatings, or membranes is warranted.
Self-Assembled Monolayers: The ability of the hydroxyl group to interact with surfaces, coupled with the hydrophobic nature of the hexyloxy chain, makes this compound a candidate for the formation of self-assembled monolayers on various substrates. These monolayers could be used to modify surface properties, such as wettability or adhesion.
The following table outlines potential functional materials derived from this compound:
| Material Type | Potential Application | Key Structural Feature | Research Direction |
| Liquid Crystals | Displays, sensors, optical switching | Anisotropic molecular shape, polarity | Design and synthesis of mesogenic molecules incorporating the this compound unit |
| Functional Polymers | Engineering plastics, coatings, membranes | Monomer reactivity, polymer architecture | Controlled polymerization techniques, characterization of polymer properties |
| Self-Assembled Monolayers | Surface modification, corrosion inhibition | Amphiphilicity, surface-active hydroxyl group | Study of monolayer formation on different substrates, evaluation of surface properties |
Deepening Mechanistic Understanding of Biological Activities via Omics Approaches
While the specific biological activities of this compound are not well-documented, related phenolic compounds are known to possess a range of biological effects. nih.gov The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, systems-level understanding of how this compound interacts with biological systems. nih.gov
Future research should involve:
Transcriptomic and Proteomic Profiling: Exposing cells or model organisms to this compound and subsequently analyzing changes in gene and protein expression can reveal the cellular pathways and molecular targets affected by the compound.
Metabolomic Analysis: Investigating the metabolic fate of this compound in biological systems can identify its metabolites and shed light on its biotransformation pathways. This is crucial for understanding its potential toxicity and duration of action.
Gut Microbiome Interactions: Given the importance of the gut microbiome in metabolizing phenolic compounds, studying the impact of this compound on the composition and metabolic activity of gut bacteria could reveal indirect health effects.
A summary of omics approaches for studying this compound is provided below:
| Omics Approach | Information Gained | Potential Application |
| Transcriptomics | Changes in gene expression | Identification of affected cellular pathways, potential mechanisms of action |
| Proteomics | Changes in protein expression and post-translational modifications | Identification of protein targets, understanding of functional cellular changes |
| Metabolomics | Identification of metabolites and metabolic pathway alterations | Understanding of biotransformation, assessment of metabolic impact |
| Microbiomics | Effects on gut bacteria composition and function | Elucidation of indirect biological effects mediated by the gut microbiome |
In Silico Screening and Predictive Modeling for New Applications
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and in silico screening, offer a rapid and cost-effective means to predict the properties and potential applications of this compound and its derivatives. nih.govnih.govnih.govexplorationpub.com
Future research in this domain should include:
QSAR for Toxicity Prediction: Developing QSAR models based on a library of related alkoxyphenols can help to predict the potential toxicity of this compound and guide the design of safer analogues. nih.govnih.govnih.gov
Molecular Docking: Using molecular docking simulations, researchers can screen large virtual libraries of this compound derivatives against various biological targets (e.g., enzymes, receptors) to identify potential new drug candidates or bioactive compounds.
Predictive Modeling of Physicochemical Properties: Computational models can be employed to predict key physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and membrane permeability, which are crucial for their application in materials science and pharmacology. gradientcorp.comtaylorfrancis.com
The table below outlines the application of in silico methods for this compound research:
| In Silico Method | Predicted Property | Application |
| QSAR | Toxicity, biological activity | Hazard assessment, lead optimization |
| Molecular Docking | Binding affinity to biological targets | Virtual screening for drug discovery |
| Predictive Modeling | Physicochemical properties (e.g., logP, solubility) | Formulation development, environmental fate prediction |
Interdisciplinary Research Integrating Chemistry, Biology, and Materials Science
The full potential of this compound can only be realized through a concerted, interdisciplinary research effort that bridges the gap between fundamental chemistry, biological sciences, and materials engineering.
Future interdisciplinary collaborations should aim to:
Integrate Synthesis and Biological Testing: Chemists synthesizing novel derivatives of this compound should work closely with biologists to rapidly screen these compounds for interesting biological activities.
Combine Materials Science and Pharmacology: The development of this compound-based materials for biomedical applications, such as drug delivery systems or biocompatible coatings, will require the expertise of both materials scientists and pharmacologists.
Link Computational and Experimental Studies: A feedback loop between in silico predictions and experimental validation will be essential for accelerating the discovery and development of new applications for this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(hexyloxy)phenol, and how do reaction conditions influence yield and purity?
- Methodology : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of phenol derivatives with hexyl halides under basic conditions (e.g., NaOH or K₂CO₃) is common. Optimization of solvent (e.g., CH₂Cl₂ or THF), temperature, and catalysts (e.g., Pd/C for hydrogenation steps) is critical. In Scheme 3 (), NaN₃ and NH₄Cl in MeOH under reflux facilitate azide formation, followed by hydrogenation to amines, which can be adapted for ether synthesis. Yield improvements (70–85%) are achieved by controlling stoichiometry and avoiding side reactions like over-alkylation .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Identify phenolic -OH (~5 ppm, broad singlet), hexyloxy chain protons (0.8–1.6 ppm), and aromatic protons (6.5–7.5 ppm, meta-substitution pattern).
- IR : Confirm ether linkage (C-O-C stretch at ~1250 cm⁻¹) and phenolic -OH (3200–3600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 222.3 (C₁₂H₁₈O₂).
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) predict this compound’s electronic properties and potential bioactivity?
- HOMO-LUMO gaps (reactivity indicators).
- Electrostatic potential maps (polarity and interaction sites).
- Applications : Dock this compound into protein targets (e.g., enzymes) using AutoDock Vina to predict binding affinities. Compare with derivatives like 2-(4,6-diphenyltriazin-2-yl)-5-(hexyloxy)phenol () to study substituent effects .
Q. How does this compound’s environmental persistence compare to other alkylphenols, and what analytical methods detect it in complex matrices?
- Methodology :
- Extraction : Solid-phase extraction (SPE) using C18 cartridges from water/soil samples.
- Detection : LC-MS/MS (MRM mode) with ESI⁺ ionization for high sensitivity (LOD: 0.1 ng/L).
- Environmental Data : Alkylphenols like this compound exhibit moderate biodegradability but potential bioaccumulation (logP ~4.2). Compare with Nordic Product Registry data () to assess regulatory thresholds .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Conflicting cytotoxicity data may arise from assay conditions (e.g., cell lines, exposure time). Validate using:
- Dose-Response Curves : IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability Tests : Microsomal incubation to assess degradation.
Methodological Challenges and Solutions
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Root Causes :
- Impurity in starting materials (e.g., hexyl halides).
- Moisture sensitivity in reactions (e.g., NaH-mediated alkylation).
- Solutions :
- Use anhydrous solvents and Schlenk techniques.
- Characterize intermediates (e.g., azides in ) before proceeding .
Q. How can researchers validate the absence of toxic byproducts (e.g., dioxins) in this compound synthesis?
- Analytical Workflow :
- GC-MS with selective ion monitoring (SIM) for chlorinated byproducts.
- Compare retention times with standards (e.g., 2,3,7,8-TCDD).
- Regulatory Alignment : Follow EPA Method 1613 for dioxin screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
